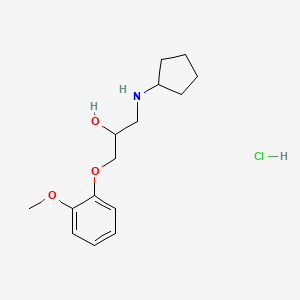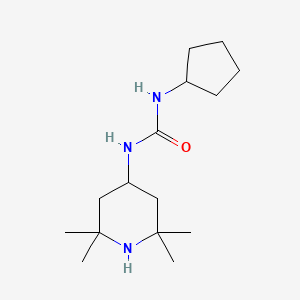
N-(2,6-diethylphenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, commonly known as DF-4, is a synthetic compound that has gained attention in the scientific community for its potential application in medical research. DF-4 is a member of the piperidinecarboxamide family, which is known to have a wide range of biological activities, including antiviral, antibacterial, and antitumor properties.
Mécanisme D'action
The mechanism of action of DF-4 is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the central nervous system. DF-4 has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. DF-4 has also been shown to modulate the activity of the transient receptor potential (TRP) channels, which are involved in the sensation of pain and temperature.
Biochemical and Physiological Effects
DF-4 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DF-4 inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. DF-4 has also been shown to inhibit the replication of certain viruses, including HIV and the influenza virus. In addition, DF-4 has been shown to modulate the activity of ion channels and receptors in the central nervous system, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DF-4 in lab experiments is its high purity and yield. DF-4 is also relatively easy to synthesize, which makes it a cost-effective tool compound for research. However, one limitation of using DF-4 in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. In addition, the mechanism of action of DF-4 is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on DF-4. One area of research is the development of DF-4 derivatives with improved solubility and potency. Another area of research is the investigation of the mechanism of action of DF-4, which may lead to the development of new treatments for neurological disorders. Finally, DF-4 could be studied further for its potential application in the treatment of viral infections and cancer.
Conclusion
In conclusion, DF-4 is a synthetic compound that has gained attention in the scientific community for its potential application in medical research. DF-4 has been shown to have antitumor and antiviral properties, as well as the ability to modulate the activity of ion channels and receptors in the central nervous system. While there are limitations to using DF-4 in lab experiments, there are also several future directions for research on this compound. Overall, DF-4 has the potential to be a valuable tool compound for scientific research.
Applications De Recherche Scientifique
DF-4 has been studied for its potential application in medical research. It has been shown to have antitumor activity in vitro and in vivo, and it has also been found to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV) and the influenza virus. DF-4 has also been studied for its potential use as a tool compound in neuroscience research, as it has been shown to modulate the activity of certain ion channels in the central nervous system.
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-3-16-6-5-7-17(4-2)21(16)25-22(27)18-12-14-26(15-13-18)23(28)19-8-10-20(24)11-9-19/h5-11,18H,3-4,12-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMVIPOFJRNMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-butylphenyl)-5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4769922.png)


![2-[(2-methoxyethyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4769950.png)
![5-chloro-N-(2-hydroxyethyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4769952.png)
![(3aR,7aS)-2-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4769954.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4769964.png)
![2-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethoxy}-N-mesitylbenzamide](/img/structure/B4769967.png)
![4-isopropyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4769976.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B4769984.png)
![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B4769990.png)
![2-iodo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4770003.png)


